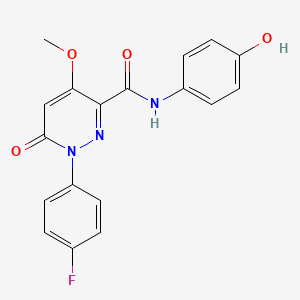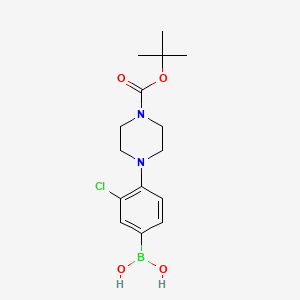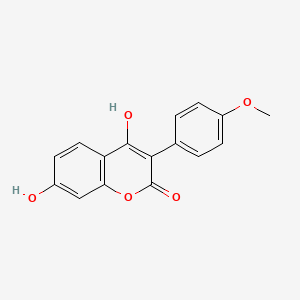
1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxopyridazine-3-carboxamide, also known as FMOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMOC is a pyridazine derivative that has shown promising results in scientific research, particularly in the fields of pharmacology and biochemistry.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has shown that compounds with structural similarities to "1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxopyridazine-3-carboxamide" have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, Patel et al. (2010) synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antifungal and antibacterial activities, indicating the potential use of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Antitumor Activity
Compounds with similar structural elements have been investigated for their potential in cancer treatment. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were explored by Hassan et al. (2014), where some synthesized products showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the anticancer potential of such chemical frameworks (Hassan, Hafez, & Osman, 2014).
Synthesis of Fluorinated Compounds
The efficacy of synthesizing fluorine-bearing heterocyclic compounds was demonstrated by Shi et al. (1996), which could pave the way for developing novel compounds with enhanced biological activity due to the inclusion of fluorine atoms (Shi, Wang, & Schlosser, 1996).
Drug Development Applications
The discovery and development of selective and orally efficacious inhibitors of the Met kinase superfamily, as researched by Schroeder et al. (2009), demonstrate the potential of structurally complex carboxamides in therapeutic applications, particularly in targeting specific enzymes or receptor families involved in disease pathways (Schroeder et al., 2009).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4/c1-26-15-10-16(24)22(13-6-2-11(19)3-7-13)21-17(15)18(25)20-12-4-8-14(23)9-5-12/h2-10,23H,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBBMHWSJXSDFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)
![1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2366004.png)

![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)


![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)


![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)
![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)